bis(pyridin-3-yl) carbonate
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Overview
Description
Bis(pyridin-3-yl) carbonate: is an organic compound consisting of two pyridine rings connected by a carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(pyridin-3-yl) carbonate typically involves the reaction of pyridine derivatives with phosgene or its substitutes. One common method is the reaction of pyridine-3-ol with phosgene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Chemical Reactions Analysis
Types of Reactions: Bis(pyridin-3-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonate group into alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Bis(pyridin-3-yl) carbonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the design of biologically active molecules, including potential drug candidates.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: this compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of bis(pyridin-3-yl) carbonate involves its interaction with various molecular targets The carbonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds The pyridine rings can participate in coordination chemistry, forming complexes with metal ions and other molecules
Comparison with Similar Compounds
Bis(pyridin-2-yl) carbonate: Similar structure but with pyridine rings at the 2-position.
Bis(pyridin-4-yl) carbonate: Pyridine rings at the 4-position.
Bis(quinolin-3-yl) carbonate: Contains quinoline rings instead of pyridine.
Uniqueness: Bis(pyridin-3-yl) carbonate is unique due to the position of the pyridine rings, which can influence its reactivity and interactions with other molecules. The 3-position of the pyridine rings allows for specific substitution patterns and coordination chemistry that may not be possible with other isomers.
Properties
IUPAC Name |
dipyridin-3-yl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15-9-3-1-5-12-7-9)16-10-4-2-6-13-8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAWLWBKRLEMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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